molecular formula C29H30N2O6 B13389985 Fmoc-L-Lys(Cbz)OH

Fmoc-L-Lys(Cbz)OH

Cat. No.: B13389985
M. Wt: 502.6 g/mol
InChI Key: KRULQRVJXQQPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FMOC-D-LYS(Z)-OH, also known as 9-fluorenylmethyloxycarbonyl-D-lysine(Z)-OH, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The FMOC group serves as a protective group for the amino function, while the Z group (benzyloxycarbonyl) protects the side chain of lysine. This compound is valuable in the field of peptide chemistry due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FMOC-D-LYS(Z)-OH typically involves the protection of the amino and side chain groups of lysine. The process begins with the protection of the amino group using the FMOC group. This is achieved by reacting lysine with FMOC chloride in the presence of a base such as sodium carbonate. The side chain is then protected using the Z group, which is introduced by reacting the intermediate with benzyloxycarbonyl chloride .

Industrial Production Methods

Industrial production of FMOC-D-LYS(Z)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

FMOC-D-LYS(Z)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where FMOC-D-LYS(Z)-OH serves as a building block .

Mechanism of Action

The mechanism of action of FMOC-D-LYS(Z)-OH involves its role as a protected amino acid in peptide synthesis. The FMOC group protects the amino function during the coupling reactions, preventing unwanted side reactions. The Z group protects the lysine side chain, ensuring the correct sequence of the peptide is formed. The removal of these protective groups under specific conditions allows for the formation of the desired peptide sequence .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c32-27(33)26(16-8-9-17-30-28(34)36-18-20-10-2-1-3-11-20)31-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRULQRVJXQQPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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